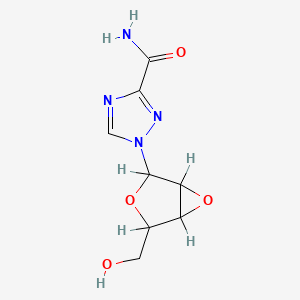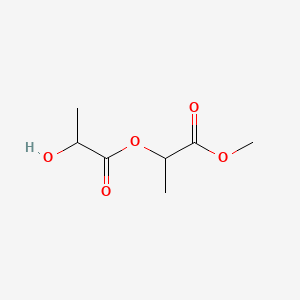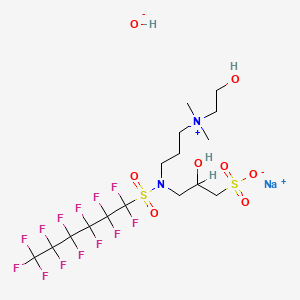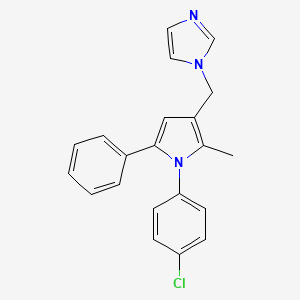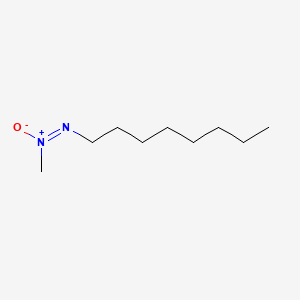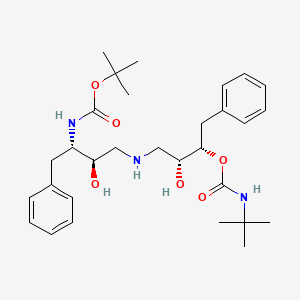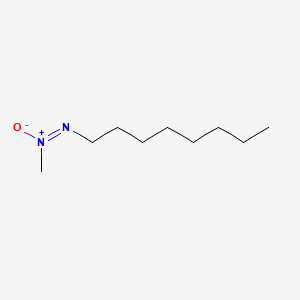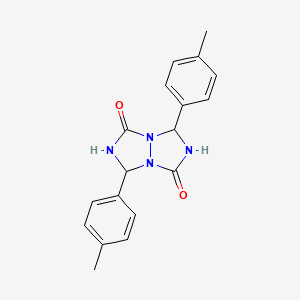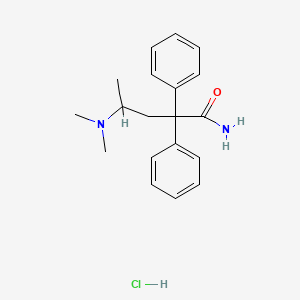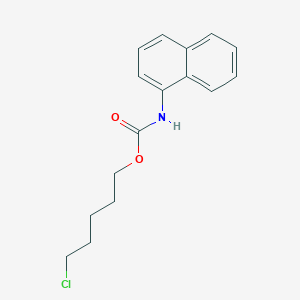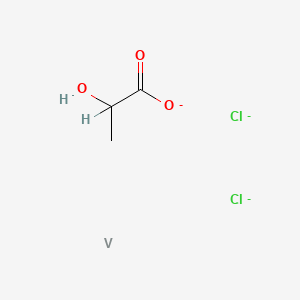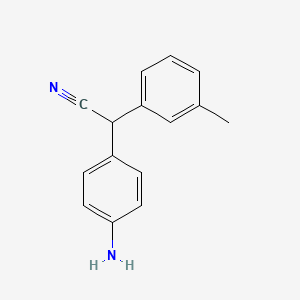
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is a chemical compound with the molecular formula C15H15ClN2 and a molecular weight of 258.746 g/mol . This compound is characterized by the presence of a cyano group, a methyl group attached to a tolyl group, and an ammonium chloride moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride typically involves the reaction of 4-(cyano(m-tolyl)methyl)phenylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Cyano(m-tolyl)methyl)phenylamine+HCl→(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of advanced equipment to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving cellular processes and as a potential probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The cyano group and ammonium chloride moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- (4-(Cyano(m-tolyl)methyl)phenyl)ammonium bromide
- (4-(Cyano(m-tolyl)methyl)phenyl)ammonium iodide
- (4-(Cyano(p-tolyl)methyl)phenyl)ammonium chloride
Uniqueness
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its similar compounds, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
83763-14-8 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2/c1-11-3-2-4-13(9-11)15(10-16)12-5-7-14(17)8-6-12/h2-9,15H,17H2,1H3 |
InChI Key |
KQMBCDRWFYLGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


